molecular formula C12H15NOS B7515848 cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone

cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone

Cat. No. B7515848
M. Wt: 221.32 g/mol
InChI Key: PFDOIQIRVHGUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, epilepsy, and cancer.

Mechanism of Action

Cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone acts as a cannabinoid receptor agonist, binding to the CB1 and CB2 receptors in the body. This results in the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases. The activation of these pathways leads to the various physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It also has analgesic effects by reducing pain perception. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise control of the experimental conditions. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for the study of cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone. One area of research is the development of more potent and selective CB1 and CB2 receptor agonists. Another area of research is the investigation of the potential use of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.

Synthesis Methods

Cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is synthesized by the reaction of 1-(cyclopropylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazol-5(4H)-one with 5-iodo-2-methylthiophene. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using chromatography.

properties

IUPAC Name

cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-8-10-5-7-15-11(10)4-6-13(8)12(14)9-2-3-9/h5,7-9H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDOIQIRVHGUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C(=O)C3CC3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.